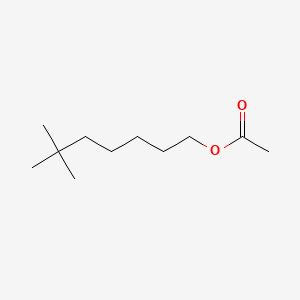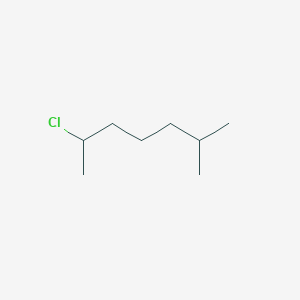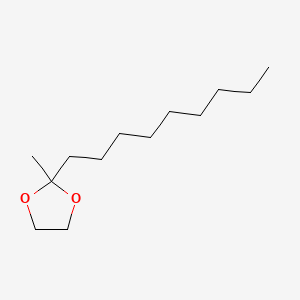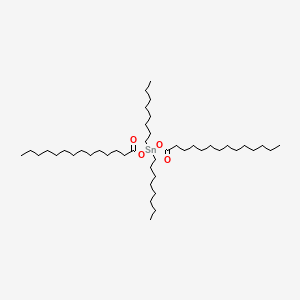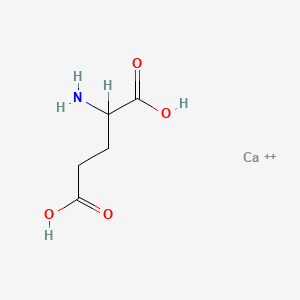
calcium;2-aminopentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium;2-aminopentanedioic acid, also known as calcium glutamate, is a compound formed by the chelation of calcium ions with 2-aminopentanedioic acid. This compound is significant in various biological and industrial applications due to its unique properties. 2-aminopentanedioic acid is an amino acid that plays a crucial role in protein synthesis and neurotransmission.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of calcium;2-aminopentanedioic acid typically involves the reaction of calcium carbonate with 2-aminopentanedioic acid in an aqueous solution. The reaction conditions are carefully controlled to ensure the formation of a stable chelate. The process can be summarized as follows:
- Dissolve 2-aminopentanedioic acid in water.
- Add calcium carbonate to the solution.
- Stir the mixture at a controlled temperature (usually around 50°C) for a specific duration (typically 50 minutes).
- Adjust the pH to neutral (around 7.0) to facilitate the chelation process.
- Filter and purify the resulting this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The chelation process is optimized to achieve efficient binding of calcium ions with 2-aminopentanedioic acid, resulting in a stable and bioavailable compound .
Chemical Reactions Analysis
Types of Reactions
Calcium;2-aminopentanedioic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized under specific conditions, leading to the formation of different derivatives.
Reduction: The carboxyl groups can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions, forming new compounds
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and anhydrides are employed for substitution reactions
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of acylated or alkylated derivatives
Scientific Research Applications
Calcium;2-aminopentanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent in various chemical reactions and processes.
Biology: Plays a role in neurotransmission and protein synthesis.
Medicine: Investigated for its potential in treating calcium deficiencies and related disorders.
Industry: Used in the food industry as a flavor enhancer and in the production of dietary supplements .
Mechanism of Action
The mechanism of action of calcium;2-aminopentanedioic acid involves its ability to chelate calcium ions, making them more bioavailable. This chelation process enhances the absorption of calcium in the body, which is crucial for various physiological functions such as bone health, muscle contraction, and neurotransmission. The compound interacts with specific molecular targets, including calcium channels and transport proteins, to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Magnesium;2-aminopentanedioic acid: Similar in structure but involves magnesium ions instead of calcium.
Zinc;2-aminopentanedioic acid: Involves zinc ions and has different bioavailability and physiological effects.
Copper;2-aminopentanedioic acid: Involves copper ions and is used in different industrial applications .
Uniqueness
Calcium;2-aminopentanedioic acid is unique due to its specific interaction with calcium ions, making it highly effective in addressing calcium deficiencies. Its stability and bioavailability make it a preferred choice in dietary supplements and medical applications compared to other similar compounds .
Properties
CAS No. |
24605-04-7 |
|---|---|
Molecular Formula |
C5H9CaNO4+2 |
Molecular Weight |
187.21 g/mol |
IUPAC Name |
calcium;2-aminopentanedioic acid |
InChI |
InChI=1S/C5H9NO4.Ca/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/q;+2 |
InChI Key |
NIDRASOKXCQPKX-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)N.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


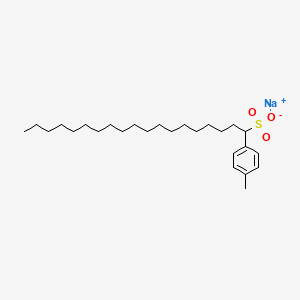




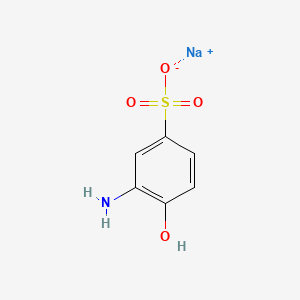
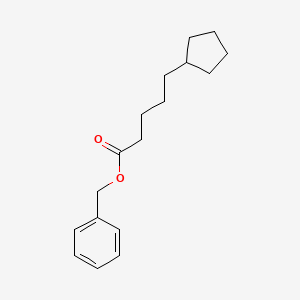
![3-[2-[Bis(2-chloroethyl)amino]ethyl]-5,5-diethylimidazolidine-2,4-dione;hydrochloride](/img/structure/B12645325.png)
